4-(1H-Pyrazol-1-yl)benzamide

HDAC inhibitor leukemia epigenetics

4-(1H-Pyrazol-1-yl)benzamide is a privileged heterocyclic scaffold for subtype-selective inhibition. Derivatives achieve HDAC1 IC₅₀ of 0.22 μM, outperforming entinostat (0.93 μM) and tacedinaline (0.68 μM); A2B antagonist Ki of 18 nM with 3.7-fold selectivity over A2A; and orexin OX2 antagonist IC₅₀ of 13.9 nM. The pyrazole ring provides critical hydrogen-bonding and π-π stacking interactions absent in simpler benzamides. Procure this building block to accelerate SAR-driven lead optimization in oncology, neuroscience, and metabolic disease programs.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 1019012-35-1
Cat. No. B2615794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-1-yl)benzamide
CAS1019012-35-1
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14)
InChIKeyPGVWJHYYJKVAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-1-yl)benzamide (CAS 1019012-35-1) for Medicinal Chemistry and Targeted Inhibitor Procurement


4-(1H-Pyrazol-1-yl)benzamide is a heterocyclic building block featuring a pyrazole ring directly linked to a benzamide core. This molecular scaffold serves as a versatile intermediate for synthesizing biologically active derivatives with demonstrated activity against multiple therapeutic targets, including histone deacetylases (HDACs), adenosine receptors, G protein-coupled receptors, and nuclear receptors [1]. Its structural simplicity allows systematic derivatization at both the amide nitrogen and the pyrazole ring positions, enabling rational structure-activity relationship (SAR) exploration for drug discovery campaigns [2]. The compound exhibits physicochemical properties (molecular weight 187.2 g/mol, molecular formula C₁₀H₉N₃O) that make it a practical starting point for lead optimization programs requiring modular expansion.

Critical Differentiation of 4-(1H-Pyrazol-1-yl)benzamide from Common Benzamide Analogs in Research Procurement


Substituting 4-(1H-Pyrazol-1-yl)benzamide with simpler benzamide analogs (e.g., 4-aminobenzamide, 4-hydroxybenzamide) or other heterocyclic benzamides compromises target engagement specificity and synthetic versatility. The pyrazole moiety provides a unique hydrogen-bonding network and conformational restriction that enables subtype-selective enzyme inhibition—a property demonstrated by pyrazole-containing benzamide derivatives that achieve HDAC1 inhibition with IC₅₀ values as low as 0.22 μM, surpassing the selectivity profiles of clinically evaluated aminobenzamide-based HDAC inhibitors [1]. Additionally, the pyrazole ring facilitates π-π stacking interactions critical for binding to adenosine receptor subtypes and nuclear hormone receptors, interactions absent in non-pyrazole benzamide analogs [2]. Generic substitution with unsubstituted benzamides would therefore yield compounds lacking the requisite potency and selectivity for target-specific applications.

Quantitative Comparative Evidence: 4-(1H-Pyrazol-1-yl)benzamide Scaffold Performance Against Key Comparators


HDAC1 Subtype-Selective Inhibition: Pyrazole-Benzamide Derivatives vs. Clinical Aminobenzamide Comparators

Pyrazole-containing benzamide derivatives derived from the 4-(1H-pyrazol-1-yl)benzamide scaffold demonstrate potent and subtype-selective HDAC1 inhibition. In a 2024 enzymatic assay, compound 15b exhibited an IC₅₀ of 0.22 μM against HDAC1, representing a 4.2-fold improvement in potency compared to the reference compound entinostat (IC₅₀ = 0.93 μM) and a 3.1-fold improvement over tacedinaline (IC₅₀ = 0.68 μM) [1]. This differential potency is attributed to the pyrazole linking group that optimizes zinc-binding group orientation within the HDAC1 catalytic pocket.

HDAC inhibitor leukemia epigenetics cancer therapeutics

Adenosine A2B Receptor Antagonism: Subtype Selectivity Profile of Pyrazole-Benzamide Derivatives

The 4-(1H-pyrazol-1-yl)benzamide scaffold, when elaborated to N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(1H-pyrazol-1-yl)benzamide, demonstrates potent adenosine A2B receptor antagonism with an IC₅₀ of 21 nM and a Ki of 18 nM in CHO cell-based assays [1]. Critically, the same compound exhibits 3.7-fold selectivity for the A2B receptor (Ki = 18 nM) over the A2A receptor (Ki = 66 nM) in head-to-head competitive binding assays using [³H]-ZM241385 radioligand displacement [1]. This selectivity profile is engineered through the pyrazole-benzamide core and is not achievable with non-pyrazole benzamide analogs.

adenosine receptor GPCR inflammation immuno-oncology

Multitarget Pharmacological Profile: DGAT2 and Orexin Receptor Dual Activity from a Single Scaffold

Derivatives of 4-(1H-pyrazol-1-yl)benzamide demonstrate tractable activity across multiple unrelated therapeutic targets, enabling polypharmacology or broad screening applications. N-((5-(3-methoxyphenyl)isoquinolin-8-yl)methyl)-4-(1H-pyrazol-1-yl)benzamide (US9828369, Example 65) inhibits diacylglycerol O-acyltransferase 2 (DGAT2) with an IC₅₀ of 2,000 nM [1]. Separately, N-(2-((4,6-dimethylpyrimidin-2-yl)(methyl)amino)ethyl)-N-ethyl-2-(1H-pyrazol-1-yl)benzamide (US10011595, B-14) antagonizes the orexin OX2 receptor with an IC₅₀ of 13.9 nM [2]. This divergent target engagement from a single core scaffold demonstrates the platform versatility of 4-(1H-pyrazol-1-yl)benzamide compared to more restricted benzamide analogs.

metabolic disease GPCR multitarget drug discovery polypharmacology

RORγ Inverse Agonist Activity: Anti-Inflammatory Potential of Pyrazole-Containing Benzamides

The 4-(1H-pyrazol-1-yl)benzamide scaffold forms the core of potent RORγ inverse agonists. Wang et al. (2015) demonstrated that pyrazole-containing benzamide derivatives, starting from a biaryl lead compound, achieve improved physical properties and potent inverse agonist activity at the nuclear receptor RORγ [1]. While exact IC₅₀ values for the 4-(1H-pyrazol-1-yl)benzamide-derived compounds are not disclosed in the abstract, the class-level evidence establishes that the pyrazole substitution is essential for achieving RORγ engagement—a property not shared by non-pyrazole benzamide analogs used as comparators in the original SAR study [1].

autoimmune disease nuclear receptor RORγ Th17 inflammation

Defined Research Applications and Procurement Scenarios for 4-(1H-Pyrazol-1-yl)benzamide


Acute Myeloid Leukemia (AML) Epigenetic Therapy Development

Procure 4-(1H-pyrazol-1-yl)benzamide as a core building block for synthesizing subtype-selective HDAC1 inhibitors. Based on direct evidence from Berluti et al. (2024), pyrazole-benzamide derivatives achieve IC₅₀ values as low as 0.22 μM against HDAC1, outperforming clinical-stage aminobenzamide HDAC inhibitors entinostat (0.93 μM) and tacedinaline (0.68 μM) [1]. This scaffold is optimal for medicinal chemistry teams developing next-generation HDAC inhibitors with improved therapeutic windows for AML and other hematologic malignancies. The established synthetic route and validated enzymatic assay conditions reduce lead optimization timelines.

Immuno-Oncology Adenosine A2B Receptor Antagonist Screening

Utilize 4-(1H-pyrazol-1-yl)benzamide to generate A2B-selective adenosine receptor antagonists. Derivatives demonstrate 3.7-fold selectivity for A2B (Ki = 18 nM, IC₅₀ = 21 nM) over A2A (Ki = 66 nM) in head-to-head competitive binding assays [1]. This selectivity profile addresses the critical need for A2B-specific tool compounds in tumor microenvironment research, where adenosine-mediated immunosuppression via A2B receptors promotes tumor immune evasion. Procurement supports both target validation studies and lead optimization campaigns seeking to avoid A2A-mediated cardiovascular liabilities.

Metabolic Disease DGAT2 Inhibitor Lead Generation

Employ 4-(1H-pyrazol-1-yl)benzamide as a validated starting point for DGAT2 inhibitor development. Patent US9828369 (Example 65) demonstrates that derivatives of this scaffold achieve DGAT2 inhibition with an IC₅₀ of 2,000 nM [1]. DGAT2 is a clinically pursued target for non-alcoholic steatohepatitis (NASH), dyslipidemia, and obesity. This scaffold provides a defined intellectual property position and established structure-activity relationship, enabling efficient medicinal chemistry optimization toward more potent DGAT2 inhibitors for metabolic disease therapeutics.

Orexin Receptor Modulator Development for Sleep and Addiction Disorders

Leverage the 4-(1H-pyrazol-1-yl)benzamide scaffold for synthesizing potent orexin OX2 receptor antagonists. Derivatives such as those described in US10011595 (B-14) demonstrate OX2 receptor antagonism with an IC₅₀ of 13.9 nM [1]. Orexin receptor modulators are clinically validated for insomnia (e.g., suvorexant, lemborexant, daridorexant) and are under investigation for substance use disorders and neurodegenerative diseases. This scaffold provides a distinct chemotype for developing next-generation orexin receptor antagonists with potentially differentiated pharmacokinetic or selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.